molecular formula C14H16FNO B11479012 6-(4-Fluorophenyl)-4-methylcyclohex-3-ene-1-carboxamide

6-(4-Fluorophenyl)-4-methylcyclohex-3-ene-1-carboxamide

Cat. No.: B11479012
M. Wt: 233.28 g/mol
InChI Key: CRWYRQUYJZNOMC-UHFFFAOYSA-N
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Description

6-(4-Fluorophenyl)-4-methylcyclohex-3-ene-1-carboxamide is a chemical compound that features a fluorinated phenyl group attached to a cyclohexene ring, which is further substituted with a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Fluorophenyl)-4-methylcyclohex-3-ene-1-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(4-Fluorophenyl)-4-methylcyclohex-3-ene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Mechanism of Action

The mechanism of action of 6-(4-Fluorophenyl)-4-methylcyclohex-3-ene-1-carboxamide involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The carboxamide group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Fluorophenyl)-4-methylcyclohex-3-ene-1-carboxamide is unique due to its specific combination of a fluorophenyl group, a cyclohexene ring, and a carboxamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C14H16FNO

Molecular Weight

233.28 g/mol

IUPAC Name

6-(4-fluorophenyl)-4-methylcyclohex-3-ene-1-carboxamide

InChI

InChI=1S/C14H16FNO/c1-9-2-7-12(14(16)17)13(8-9)10-3-5-11(15)6-4-10/h2-6,12-13H,7-8H2,1H3,(H2,16,17)

InChI Key

CRWYRQUYJZNOMC-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC(C(C1)C2=CC=C(C=C2)F)C(=O)N

Origin of Product

United States

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